Product packaging for 2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]propanoic acid(Cat. No.:CAS No. 19729-30-7)

2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]propanoic acid

Cat. No.: B020919
CAS No.: 19729-30-7
M. Wt: 203.20 g/mol
InChI Key: CCQOOWAONKGYKQ-UHFFFAOYSA-N
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Description

Overview of Peptide Chemistry and Amino Acid Building Blocks

Peptides are chains of amino acids, the fundamental building blocks of proteins. goong.com There are 20 common amino acids found in proteins, each with a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a distinctive side chain or 'R' group. vaia.com The side chain determines the specific properties of each amino acid. vaia.com

The formation of a peptide involves a condensation reaction where the carboxyl group of one amino acid links to the amino group of another, releasing a water molecule and forming a covalent bond known as a peptide bond (-CONH-). vaia.comlibretexts.org When two amino acids join, they form a dipeptide; three form a tripeptide, and many linked together create a polypeptide. libretexts.org The sequence of amino acids in a peptide chain is its primary structure, which dictates its three-dimensional shape and, consequently, its biological function. vaia.com By convention, the end of the peptide with the free amino group is called the N-terminus, and the end with the free carboxyl group is the C-terminus. libretexts.org

Significance of Glycine (B1666218) and Alanine (B10760859) in Peptide Sequences

Glycine (Gly) and Alanine (Ala) are two of the simplest amino acids, differing only in their side chains. vaia.com Glycine's side chain is a single hydrogen atom, making it the smallest amino acid. vaia.com This minimal size allows it to fit into tight spaces within protein structures, providing flexibility to the peptide backbone. vaia.comchemicalbook.com Glycine is often found in the flexible regions of proteins and is a key component of collagen's triple helix structure. chemicalbook.comnih.gov

Role of Tripeptides in Fundamental Biological and Chemical Systems

Tripeptides, consisting of three amino acid residues, are the smallest peptides to exhibit significant biological activity and structural diversity. bachem.comresearchgate.net With the 20 standard amino acids, it is possible to form 8,000 different tripeptide combinations. bachem.com These small molecules are involved in a vast array of biological processes. numberanalytics.com They can act as signaling molecules, hormones, and neurotransmitters, regulating functions from cell growth and differentiation to immune responses. goong.comnumberanalytics.comresearchgate.net

In biological systems, tripeptides can be generated through the digestion of proteins or synthesized endogenously to fulfill specific roles. biologyinsights.com For example, Glutathione (γ-glutamyl-cysteinyl-glycine) is a critical antioxidant found in most cells, protecting them from oxidative damage. biologyinsights.comtaylorandfrancis.com Thyrotropin-releasing hormone (TRH), another tripeptide, is essential for regulating thyroid function. biologyinsights.com Due to their low molecular weight and structural simplicity, tripeptides are also attractive models for research in drug development and material science, offering a balance of complexity and synthetic accessibility. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O4 B020919 2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]propanoic acid CAS No. 19729-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19729-30-7

Molecular Formula

C7H13N3O4

Molecular Weight

203.20 g/mol

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C7H13N3O4/c1-4(7(13)14)10-6(12)3-9-5(11)2-8/h4H,2-3,8H2,1H3,(H,9,11)(H,10,12)(H,13,14)

InChI Key

CCQOOWAONKGYKQ-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+]

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)CN

Other CAS No.

19729-30-7

sequence

GGA

Origin of Product

United States

Synthesis Methodologies of Glycine Glycine Alanine

Classical Solution-Phase Peptide Synthesis Approaches

Classical solution-phase peptide synthesis involves carrying out the coupling and deprotection steps in a homogeneous solution. This method was historically the primary approach for peptide synthesis and remains relevant for the large-scale production of shorter peptides and fragments.

Challenges and Solutions in Solution-Phase Peptide Bond Formation

One of the primary challenges in solution-phase peptide synthesis is controlling the reaction selectivity when multiple reactive functional groups are present in amino acids. Without control, a mixture of various dipeptides and higher oligomers can form, even from just two different amino acids. For instance, a reaction between glycine (B1666218) and alanine (B10760859) could potentially yield Gly-Gly, Ala-Ala, Gly-Ala, and Ala-Gly.

To overcome this, protecting group strategies are essential to selectively activate the carboxyl group of one amino acid and allow it to react only with the free amino group of another, while preventing self-coupling or reaction at unintended sites. Another challenge is the inherent low reactivity of the carboxyl group towards nucleophilic substitution by the amino group, necessitating the activation of the carboxyl group. Coupling agents are used to activate the carboxyl group, facilitating the formation of the amide bond.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis, introduced by R. Bruce Merrifield, revolutionized peptide synthesis by immobilizing the growing peptide chain on an insoluble polymer support. This simplifies the purification process significantly, as excess reagents and by-products can be removed by simple washing and filtration steps. SPPS typically proceeds from the C-terminus to the N-terminus.

Merrifield Method Principles and Adaptations for Tripeptide Elongation

The original Merrifield method, also known as the Boc/Bzl strategy, involves attaching the C-terminal amino acid, protected at its N-terminus with a Boc group, to a chloromethylated polystyrene resin via an ester bond. The synthesis then proceeds through a cycle of deprotection and coupling steps.

For the synthesis of a tripeptide like Gly-gly-ala using the Merrifield method, the C-terminal amino acid (Alanine in this case) would be attached to the resin first. Its amino group would be protected with a Boc group. The Boc group is then removed using acid. The next amino acid (the second Glycine), also Boc-protected, is then coupled to the free amino group of the resin-bound Alanine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). After coupling, the resin is washed to remove excess reagents. The Boc group on the newly added Glycine is removed, and the final amino acid (the first Glycine), Boc-protected, is coupled. After the final coupling and deprotection of the N-terminal Glycine, the completed tripeptide is cleaved from the resin, typically using a strong acid like hydrogen fluoride (B91410) (HF) in the original Merrifield approach.

Adaptations of the Merrifield method have been developed, including the use of different resins and protecting group strategies to facilitate milder cleavage conditions.

Application of Fmoc Chemistry in Gly-Gly-Ala Assembly

Fmoc chemistry is a widely used strategy in SPPS, offering milder deprotection conditions compared to the Boc strategy. In Fmoc chemistry, the Nα-amino group is protected with the base-labile Fmoc group, while side-chain functional groups are protected with acid-labile groups, typically tert-butyl (tBu) based derivatives.

For the synthesis of Gly-gly-ala using Fmoc chemistry, an acid-labile resin, such as Wang resin or Rink amide resin, is commonly used. The C-terminal amino acid (Alanine) is attached to the resin. Its amino group is protected with an Fmoc group. The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). The next amino acid (the second Glycine), with its Fmoc-protected amino group and any side-chain protection (though Glycine has no side chain), is coupled to the free amino group of the resin-bound Alanine using a coupling agent (e.g., HATU, HBTU, or DIC/HOBt). After coupling, the resin is washed. The Fmoc group on the second Glycine is removed with piperidine, and the first Glycine, Fmoc-protected, is coupled. After the final Fmoc deprotection, the tripeptide is cleaved from the resin and simultaneously deprotected of any side-chain protection using a mild to moderately strong acid mixture, such as TFA with scavengers.

Fmoc chemistry is often preferred due to the milder deprotection conditions, which are compatible with a wider range of amino acid side-chain protecting groups and can reduce the risk of racemization.

Purification and Isolation Methodologies for Synthetic Gly-Gly-Ala

Following chemical synthesis, the crude Gly-gly-ala peptide needs to be purified to remove truncated sequences, deleted sequences, and other impurities resulting from incomplete reactions or side reactions. The purification and isolation methodologies depend on the synthesis strategy employed.

In classical solution-phase synthesis, purification is performed after each coupling step using techniques such as crystallization, precipitation, extraction, and chromatography. These steps can be time-consuming and may lead to product loss.

For SPPS, the major purification step occurs after the peptide has been cleaved from the resin. The crude peptide, which is in solution after cleavage, is typically purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly preparative reversed-phase HPLC, is a widely used and effective method for purifying synthetic peptides. This technique separates peptides based on their hydrophobicity. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile) containing a small amount of an ion-pairing agent (e.g., TFA). The peptide is detected by UV absorbance, and fractions containing the pure product are collected.

Other purification methods that may be employed include size exclusion chromatography, ion-exchange chromatography, and capillary electrophoresis, depending on the specific impurities present and the desired purity level. Lyophilization (freeze-drying) is commonly used as a final step to isolate the purified peptide in solid form.

The purity of the synthesized Gly-gly-ala is typically assessed using analytical techniques such as analytical HPLC, mass spectrometry (MS), and amino acid analysis.

Structural Elucidation and Characterization of Glycine Glycine Alanine

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, are powerful tools for analyzing the structure and behavior of Gly-gly-ala.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique used to determine the structure and dynamics of molecules in solution and solid states. cambridge.org

Solution-State NMR for Conformational and Dynamic Studies (e.g., 1H, 13C, 2D NMR)

Solution-state NMR, including 1H, 13C, and two-dimensional (2D) NMR experiments, is widely used to study the conformation and dynamics of peptides in solution. cambridge.org These techniques provide information on chemical shifts, coupling constants, and spatial proximities between atoms, which are indicative of the peptide's three-dimensional structure and its flexibility. For instance, 1H NMR chemical shifts and spin-spin coupling constants can be measured to study the conformational behavior of amino acid residues in peptides. researchgate.netresearchgate.net Studies on related peptides, such as tetrapeptides containing Gly-Gly and Ala, demonstrate the use of 1H NMR to investigate the influence of neighboring residues on NMR parameters and to serve as "random-coil" parameters for conformational studies. researchgate.netresearchgate.net High-pressure NMR spectroscopy can also be employed to study conformational equilibria in solution by observing pressure-induced changes in chemical shifts. uni-regensburg.de 2D NMR techniques like COSY, TOCSY, and NOESY are essential for assigning resonances and identifying through-bond and through-space correlations, which are critical for determining solution conformation. researchgate.netoup.com

Solid-State NMR for Local Structure and Conformational Distribution

Solid-state NMR is particularly useful for analyzing the structure and conformational distributions of peptides in the solid state, which may differ from their solution structures. cambridge.orgnih.gov This technique can provide information about the relative orientations of peptide planes and through-space distances between atoms. cambridge.org Studies on polycrystalline peptides, such as Ala-Gly-Gly, have utilized 13C solid-state NMR, including CP/MAS and 2D spin-diffusion NMR, to investigate lamellar structures and the distribution of torsion angles. nih.govpsu.edu Solid-state NMR lineshapes of carbonyl nuclei can serve as a diagnostic of the local conformational distribution. psu.edu

Specialized NMR Experiments for Sequence Assignment (e.g., HMBC, Spin-Diffusion NMR)

Specialized NMR experiments play a crucial role in the sequence-specific assignment of resonances, which is a fundamental step in structural determination. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal correlations between protons and carbons separated by multiple bonds, aiding in the linkage of amino acid residues in a peptide chain. researchgate.net Spin-diffusion NMR, particularly in the solid state, is used to study spatial proximities between labeled nuclei, providing constraints for determining the three-dimensional structure and conformational distribution. nih.govnih.govacs.org For example, 2D 13C spin-diffusion NMR has been applied to study the local structure and torsion angle distribution in solid peptides containing Gly-Gly-Ala sequences. nih.govacs.org Sequential assignment in larger peptides and proteins often relies on identifying spin systems using experiments that correlate the chemical shifts of backbone nuclei (amide proton and nitrogen, alpha and beta carbons) and linking these systems based on correlations between sequential residues. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Two-Dimensional Infrared (2D IR) spectroscopy, provides valuable information about the vibrational modes of a molecule, which are sensitive to its conformation and hydrogen bonding.

Fourier Transform Infrared (FTIR) and Two-Dimensional Infrared (2D IR) Spectroscopy for Amide I Modes and Conformational Characteristics

FTIR spectroscopy is widely used to probe the secondary structure of peptides and proteins, primarily through the analysis of amide bands. leibniz-fli.de The amide I band, located between 1600 and 1700 cm-1, is particularly sensitive to backbone conformation as it is mainly associated with the C=O stretching vibration of the peptide bond. leibniz-fli.deacs.org The exact position and shape of the amide I band can indicate the presence of different secondary structures such as alpha-helices, beta-sheets, and turns. leibniz-fli.de Studies on peptides containing Gly and Ala residues have utilized FTIR to investigate conformational changes and the formation of sheet-like structures. researchgate.net Two-Dimensional Infrared (2D IR) spectroscopy is a more advanced technique that provides higher resolution and detailed information about the coupling between amide I modes, which is directly related to the dihedral angles and the relative orientation of peptide units. nih.govacs.orgresearchgate.netresearchgate.netnih.gov 2D IR spectroscopy can reveal the presence of different conformers in solution and study their dynamics. nih.govacs.orgresearchgate.netresearchgate.net Cross-peaks in 2D IR spectra indicate coupling between vibrational modes, and their intensities and positions provide insights into the molecular conformation. acs.orgresearchgate.net This technique has been applied to study the conformational characteristics of dipeptides in solution, demonstrating its ability to probe the mutual orientation of carbonyl bonds and spectral diffusion related to solvent dynamics. nih.govacs.orgresearchgate.netresearchgate.net By analyzing the amide I region using techniques like FTIR and 2D IR, researchers can gain a comprehensive understanding of the conformational preferences and structural dynamics of Gly-gly-ala in different environments.

Raman Spectroscopy for Solution-Phase and Aggregated State Analysis

Raman spectroscopy is a powerful vibrational spectroscopic technique used to study the molecular structure and dynamics of peptides in various environments, including solution and aggregated states. It provides information about the vibrational modes of the molecule, which are characteristic of its chemical bonds and functional groups. For peptides like Gly-Gly-Ala, Raman spectroscopy can reveal details about the peptide backbone conformation and the local environment of amino acid residues.

Studies on related peptides, such as triglycine (B1329560) (Gly-Gly-Gly) and dialanine (Ala-Ala), demonstrate the utility of Raman spectroscopy in distinguishing between different aggregation states. The Raman spectra of peptide aggregates in solution can differ significantly from those of their crystalline forms, providing insights into the nature of these aggregates, such as their amorphous character nih.gov. Characteristic Raman bands associated with peptide bonds (Amide I, II, and III) and amino acid side chains (e.g., the methyl group of alanine) are sensitive to conformational changes and intermolecular interactions. For instance, the Raman spectrum of glycine (B1666218) shows peaks at 860 and 1350 cm⁻¹, attributed to the COO⁻ and amine groups, respectively researchgate.net. In alanine (B10760859), the COO⁻ peak is observed to shift to 830 cm⁻¹ researchgate.net. While specific Raman data for Gly-Gly-Ala is not extensively detailed in the provided search results, the application of this technique to similar peptides like Ala-Gly-Gly indicates its relevance for characterizing tripeptides sigmaaldrich.com. By analyzing shifts in peak positions and changes in band intensities, researchers can gain insights into the secondary structure elements and the formation of ordered or disordered aggregates in solution.

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification (e.g., ESI-MS)

Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is an essential tool for determining the molecular weight and verifying the amino acid sequence of peptides. ESI-MS is a soft ionization technique that allows for the transfer of intact peptide molecules from the liquid phase into the gas phase as charged ions, making it suitable for the analysis of labile biomolecules like peptides nih.gov.

In ESI-MS, the mass-to-charge ratio (m/z) of the ionized peptide is measured, which directly corresponds to its molecular weight. This is a fundamental step in confirming the identity and purity of synthesized or isolated Gly-Gly-Ala. For Gly-Gly-Ala (C7H13N3O4), the computed molecular weight is approximately 203.20 g/mol , with an exact mass of 203.09060590 Da nih.govnih.gov. ESI-MS analysis would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z value equal to the molecular weight plus the mass of a proton.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to obtain sequence information. In MS/MS, the precursor peptide ion is fragmented, and the m/z values of the resulting fragment ions are measured. Peptides typically fragment along the peptide backbone, producing characteristic series of ions (e.g., b and y ions) that allow for the deduction of the amino acid sequence uni.lu. Studies on peptides containing glycine and alanine residues, such as Gly-Gly-His-Ala and Gly-Ala-Ala-Ala-Ala-Ala, demonstrate how ESI-MS and MS/MS are used to confirm peptide sequences through their fragmentation patterns nih.govuni.lu. The application of ESI-MS has also been reported for the characterization of Gly-Ala-Ala, including its complexes with metal ions.

X-ray Crystallography for High-Resolution Solid-State Structure Determination

X-ray crystallography is the premier technique for obtaining high-resolution three-dimensional structural information of molecules in the crystalline state. By analyzing the diffraction pattern produced when X-rays interact with the electrons of a crystal, the electron density distribution can be determined, allowing for the precise location of atoms and thus the elucidation of the molecule's structure, including bond lengths, bond angles, and torsion angles.

Conformational Analysis and Dynamics of Glycine Glycine Alanine

Conformational Space Exploration and Energy Landscapes

The conformational space of a peptide is defined by the dihedral angles of its backbone, primarily the phi (φ) and psi (ψ) angles around the alpha-carbon atoms of each amino acid residue nih.gov. Exploration of this space and the resulting energy landscapes helps to identify stable conformations and understand the transitions between them.

Ramachandran Plot Analysis for Backbone Dihedral Angles (phi, psi)

Ramachandran plots are essential tools for visualizing the allowed and disallowed regions of φ and ψ angles for amino acid residues in a polypeptide chain based on steric hindrance nih.govamadischem.comnih.gov. For Gly-gly-ala, the Ramachandran plot analysis considers the dihedral angles for each of the three residues.

Alanine (B10760859), with its methyl side chain, has more restricted allowed regions on the Ramachandran plot compared to glycine (B1666218). The allowed (φ, ψ) regions for alanine are primarily concentrated in the areas corresponding to right-handed alpha helices and beta sheets nih.govepa.gov. The Ramachandran plot for alanine is often used as a representative example for most amino acids (excluding glycine and proline) due to its simple methyl side chain nih.gov.

For Gly-gly-ala, the conformational analysis involves examining the (φ, ψ) angles for each of the two glycine residues and the alanine residue. The flexibility of the glycine residues allows the peptide backbone to explore a wider range of conformations than a peptide composed solely of residues with larger side chains.

Identification of Low-Energy Conformations and Preferred Structural States

Low-energy conformations represent the most stable structural states that a peptide is likely to adopt. These conformations can be identified through computational methods such as molecular mechanics, molecular dynamics simulations, and quantum mechanical calculations chem960.comyoutube.comepa.govepa.gov. The preferred structural states of Gly-gly-ala are influenced by the intrinsic conformational preferences of its constituent amino acids and the interactions between them.

Studies on peptides containing Gly and Ala have shown preferences for certain backbone conformations. For instance, the C5 conformer, stabilized by an intramolecular hydrogen bond, and C7eq–C7ax conformers have been identified as stable in related peptides youtube.com. The inherent flexibility of the Gly-Gly segment in Gly-gly-ala suggests that this part of the tripeptide can readily adopt various turn-like or more extended conformations, while the alanine residue will favor regions of the Ramachandran plot typical for residues with a beta-carbon nih.gov.

The specific low-energy conformations of Gly-gly-ala would involve combinations of the preferred (φ, ψ) angles for each residue, with the glycine residues allowing for greater deviation into flexible regions of the Ramachandran plot compared to the alanine residue. Identifying these precise low-energy states typically involves detailed computational sampling of the conformational space and calculating the energy associated with each conformation.

Influence of Solvent Environment on Gly-Gly-Ala Conformation

The solvent environment plays a crucial role in shaping peptide conformation by influencing the balance of intramolecular interactions (like hydrogen bonds) and interactions with the solvent molecules chem960.comyoutube.comthegoodscentscompany.com. For Gly-gly-ala, the surrounding solvent, particularly water, can significantly affect its preferred conformations and dynamics.

Aqueous solvent can preferentially stabilize certain conformations over others. For example, studies on tripeptides have indicated that aqueous solvent can stabilize alpha-helical conformations compared to beta-sheet conformations thegoodscentscompany.com. Explicit interactions with solvent molecules, such as hydrogen bonding between the peptide backbone and water, are critical in determining the stability of different conformers.

Molecular dynamics simulations of peptides in water have shown that solvent interactions can lead to increased sampling of certain conformational regions youtube.com. The polar nature of the peptide backbone allows for favorable interactions with polar solvents like water, which can compete with intramolecular hydrogen bonding and thus influence the adopted structures. The conformational characteristics of peptides like Gly-Ala-NHMe have been investigated in different solvents like water (D2O) and DMSO, revealing the prevalence of certain conformers influenced by the solvent environment chem960.comyoutube.com.

For Gly-gly-ala, the presence of water would likely impact the distribution of its conformers, potentially favoring more extended or solvent-exposed structures compared to a non-polar environment where intramolecular interactions might be more dominant. The flexible Gly-Gly segment would be particularly susceptible to solvent effects.

Conformational Stability and Flexibility Studies

The conformational stability of a peptide refers to the energy difference between its folded or preferred states and unfolded or less ordered states, while flexibility describes the ease with which a peptide can transition between different conformations. Gly-gly-ala exhibits notable flexibility due to its glycine residues.

Glycine is known to increase the conformational flexibility of peptide chains because its small side chain reduces steric clashes, allowing for a wider range of accessible (φ, ψ) angles nih.govepa.gov. This flexibility is particularly important in regions requiring sharp turns or changes in direction nih.govamadischem.com. Alanine, while more restricted than glycine, is often considered a helix-promoting residue and contributes to the stability of helical structures.

Studies comparing glycine and alanine in different peptide contexts highlight their differing impacts on conformational stability and flexibility. Glycine substitutions can affect the stability of protein structures, and the effect can depend on the specific location within the protein. While glycine provides flexibility, alanine can contribute to increased stability in certain secondary structures like alpha helices.

Propensities for Secondary Structural Motifs in Gly-Gly-Ala Sequences

Peptide sequences have varying propensities to form specific secondary structural motifs such as alpha helices, beta sheets, and various types of turns and helices like the 3₁₀-helix nih.gov. The Gly-Gly-Ala sequence, or repetitive regions containing this motif, can exhibit propensities for certain structures.

Glycine is generally considered a poor helix former and is often referred to as a "helix breaker" due to its high conformational flexibility, which can disrupt the regular hydrogen bonding pattern of helices. However, glycine is frequently found in turn regions, particularly beta turns, where its flexibility is advantageous for changing the direction of the polypeptide chain nih.govamadischem.com.

Alanine, in contrast, has a high propensity for forming alpha helices. It can also be found in beta sheets nih.gov.

Sequences containing Gly-Gly-X motifs, such as those found in spider silk proteins, have been associated with specific secondary structures. These regions are often rich in beta-turns and coils, but can also show a significant fraction of beta-sheets, particularly as extensions of poly(Ala) segments. Evidence also suggests the presence of 3₁₀-helical structures in Gly-Gly-X motifs. The 3₁₀-helix is a sharper helix than the alpha helix, with 3 residues per turn nih.gov.

Given the composition of Gly-gly-ala, it is likely to exhibit a propensity for conformations involving turns, especially in the Gly-Gly segment, and may also sample regions corresponding to beta-like conformers. While the presence of alanine introduces some propensity for helical structures, the dominant influence of the two glycine residues suggests that highly ordered alpha-helical structures are less likely for this short tripeptide in isolation compared to more flexible or turn-containing conformations. However, in the context of a longer polypeptide or specific environmental conditions, the alanine residue could contribute to the formation of more extended or helical regions.

Here is a conceptual data table summarizing the conformational preferences based on the discussed properties:

ResidueTypical Ramachandran RegionsConformational FlexibilityPropensity for Secondary Structures (in peptides)
GlycineWide range, including regions disallowed for other residues (e.g., left-handed helix) nih.govamadischem.comepa.govHigh nih.govepa.govHigh for turns (especially beta turns), low for alpha helices
AlaninePrimarily alpha-helical and beta-sheet regions nih.govepa.govModerate (more restricted than Gly) epa.govHigh for alpha helices, present in beta sheets
Gly-gly-ala Combination of Gly and Ala regionsHigh overall due to two Gly residuesLikely to favor turn-like and flexible conformations; potential for beta-like and 3₁₀-helical elements depending on context and environment

Theoretical and Computational Investigations of Glycine Glycine Alanine

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are valuable tools for studying the electronic structure and energetics of molecules like Gly-Gly-Ala. nih.govchemrxiv.orgmdpi.com These methods can provide detailed information about molecular geometries, energy levels, and reaction pathways.

Density Functional Theory (DFT) and Ab Initio Approaches

DFT and ab initio methods are employed to analyze the structure, energetics, and binding energies of peptides. researchgate.net For instance, ab initio methods have been used to study the formation of peptide bonds between amino acids like alanine (B10760859) and glycine (B1666218), analyzing the effect of electron correlation on binding energies. researchgate.net DFT calculations are also used to investigate the effect of hydration on the structure of peptides. researchgate.net Studies on cyclic dipeptides containing glycine and alanine have utilized DFT calculations to determine molecular structures and vibrational modes, showing good correlation with experimental data. gre.ac.uk Different levels of theory and basis sets are employed in these calculations to achieve varying degrees of accuracy. chemrxiv.orgresearchgate.net

Bond Dissociation Energies and Energetic Profiles

Computational methods are used to determine bond dissociation energies (BDEs) in peptides, which are crucial for understanding their radical chemistry. chemrxiv.orgresearchgate.netrsc.org Studies have computed Cα–H BDEs of glycine and alanine residues within peptide contexts using various levels of theory, including BMK/6-31+G(2df,p), B3LYP/6-31G(d), and G4(MP2)-6X. chemrxiv.orgresearchgate.netrsc.org These calculations can reveal the influence of the peptide backbone and capping groups on BDEs. chemrxiv.orgrsc.org Energetic profiles for different conformational changes in peptides can also be investigated using quantum chemical calculations. cuni.cz

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Simulation of Conformational Transitions and Solvent Dynamics

MD simulations are used to explore the conformational landscape of peptides and the transitions between different conformers. nih.govmdpi.comaip.orgaip.org Studies on peptides containing glycine and alanine residues have utilized MD simulations to investigate their conformational preferences in aqueous solutions. researchgate.netpnas.org These simulations can reveal how solvent interactions influence peptide structure and dynamics. researchgate.netpnas.org Accelerated MD techniques have been developed to efficiently sample slow diffusive conformational transitions in biomolecules. aip.orgaip.org

Development and Validation of Force Fields for Gly-Gly-Ala Systems

Accurate force fields are critical for reliable MD simulations of peptides. Force fields provide the mathematical description of the forces between atoms, which govern the system's dynamics. neutron-sciences.org Development and validation of force fields for peptide systems, including those containing glycine and alanine, are ongoing areas of research. nih.govresearchgate.netacs.orgresearchgate.net Force fields are parameterized based on experimental data and quantum mechanical calculations. neutron-sciences.orgresearchgate.netacs.orgresearchgate.net Validation often involves comparing simulation results to experimental data, such as NMR measurements or osmotic coefficients. nih.govresearchgate.netacs.org Reparameterization of force fields can improve their accuracy in reproducing experimental observations, particularly regarding solvation effects and peptide interactions. nih.gov

Computational Approaches for Intermolecular and Intramolecular Interactions

Computational methods are employed to analyze both intermolecular and intramolecular interactions in peptides. nih.govresearchgate.netaip.orgresearchgate.net Intramolecular interactions, such as hydrogen bonds and van der Waals forces, play a significant role in determining peptide conformation. chemrxiv.orgresearchgate.net Intermolecular interactions, particularly with the solvent, influence peptide solvation and aggregation behavior. nih.govresearchgate.netnih.govresearchgate.net DFT calculations can be used to study hydrogen bonding interactions in solvated peptide complexes. researchgate.net Molecular dynamics simulations provide insights into the nature and strength of interactions between peptide molecules and solvent molecules over time. nih.govnih.govresearchgate.net Computational studies have also investigated the binding energies of proton-bound amino acid dimers and heterodimers, including glycine and alanine, to understand ionic hydrogen bonding and charge solvation effects. nih.gov

Data Table: Computed Properties of Glycylglycylalanine

PropertyValueUnitSource
Molecular Weight203.20 g/mol PubChem nih.govnih.gov
Monoisotopic Mass203.09060590DaPubChem nih.govnih.gov
XLogP3-4.3PubChem nih.govnih.gov
Topological Polar Surface Area122ŲPubChem nih.govnih.gov
Heavy Atom Count14PubChem nih.govnih.gov

Analysis of Hydrogen Bonding Networks

Hydrogen bonding is a fundamental interaction governing peptide conformation and stability. stereoelectronics.orgcmu.edu In peptides containing Glycine and Alanine residues, theoretical and computational studies have investigated various types of hydrogen bonds, including backbone-backbone, backbone-side chain, and side chain-side chain interactions. researchgate.netosti.govcdnsciencepub.comnih.govnih.gov

Computational studies on related peptides, such as tripeptides containing Gly and Ala, have revealed the presence of internal hydrogen bonds that stabilize specific conformers. osti.gov For instance, in protonated tripeptides containing Gly and Ala, the 3-D geometry of isomers and conformers is influenced by the number and nature of internal hydrogen bonds. osti.gov Hydrogen bond lengths can be calculated computationally, providing insights into their strength. osti.gov Studies on dipeptides like Gly-Gly and Ala-Gly have also explored hydrogen bonding networks using methods like ab initio calculations and molecular dynamics simulations, sometimes in the presence of solvent molecules like water to understand solvation effects. researchgate.netnih.govacs.org These studies highlight the importance of considering the environment when analyzing hydrogen bonding in peptides. researchgate.netnih.gov

The presence and strength of hydrogen bonds can be analyzed using various computational techniques, including quantum chemical methods and molecular dynamics simulations. researchgate.netnih.govnih.gov Energy minimization studies on peptide units containing Gly and Ala have demonstrated the occurrence of expected hydrogen bond patterns, such as the 4→1 hydrogen bond in beta-turns, and sometimes additional hydrogen bonds, which can lead to bifurcated hydrogen bonding schemes in certain turn types. nih.gov

Characterization of Non-Covalent Interactions (e.g., van der Waals, electrostatic)

Van der Waals interactions, arising from temporary fluctuations in electron distribution, are generally weak but collectively contribute significantly to the stability of folded structures, particularly in the packed core of proteins and peptides. stereoelectronics.orgcmu.edu These interactions occur between hydrophobic (non-polar) side chains, such as those in Alanine and Glycine. stereoelectronics.org Computational analysis often employs standard force fields to calculate van der Waals interaction energies based on distance criteria between atoms. bg.ac.rs Studies on peptides containing Gly and Ala have considered van der Waals interactions in evaluating the stability and packing of peptide structures. nih.govscirp.org

Electrostatic interactions involve the attraction or repulsion between charged or partially charged atoms or groups within the peptide or between the peptide and its environment. stereoelectronics.orgcmu.edu Due to electronegativity differences, peptide bonds contain polarized N-H and C=O groups, leading to partial charges that can participate in electrostatic interactions and hydrogen bonding. stereoelectronics.org Computational methods can visualize and analyze purely electrostatic interactions using electrostatic potential maps. nih.gov In peptides containing Gly and Ala, the electrostatic component arising from the partial charges of the backbones can become significant, especially in closely packed conformations. nih.gov Long-range electrostatic interactions are often calculated using methods like the Particle Mesh Ewald summation method in molecular dynamics simulations. scirp.org The interplay between van der Waals and electrostatic interactions contributes to the stability and orientational preferences observed in peptide assemblies. nih.gov

Computational tools based on electron density analysis, such as the Non-Covalent Interaction (NCI) index, can identify and characterize various non-covalent interactions, including van der Waals and electrostatic interactions, providing a visual and quantitative analysis of their strength and nature. nih.govmdpi.comresearchgate.net

Machine Learning Applications for Predicting Peptide Properties and Conformational Behavior

Machine learning (ML), particularly deep learning (DL), is increasingly being applied in peptide science to predict various properties and understand conformational behavior based on amino acid sequence. arxiv.orgd-nb.infomdpi.comnih.gov These methods can learn complex relationships from large datasets of peptide sequences and their corresponding properties. d-nb.info

For peptides containing Glycine and Alanine, ML models can be trained to predict properties relevant to their behavior. arxiv.orgmdpi.com For example, ML models have been used to predict polarizabilities and Raman spectra of small glycine-based peptides, although models trained solely on amino acids may require extension to include peptides with peptide bonds for improved accuracy. arxiv.org Sequence-based representations, where each amino acid is encoded using a fixed-size vector representing its type and physicochemical properties, are commonly used as input for ML models. nih.gov These models can predict properties such as retention time, ion mobility, and fragment intensities from the amino acid sequence alone. d-nb.info

ML approaches can also be applied to predict peptide conformational behavior. While predicting 3D conformations for flexible peptides remains challenging, ML models can potentially use predicted structures or sets of conformations as input to improve prediction accuracy and interpretability. nih.gov The physicochemical properties of amino acids, including characteristics like hydrophobicity and charge, can be used as features for ML models to predict peptide behavior, such as protein-binding properties. mdpi.commdpi.com

Molecular Interactions and Recognition of Glycine Glycine Alanine

Coordination Chemistry and Interactions with Metal Ions

Peptides, including those containing glycine (B1666218) and alanine (B10760859), can interact with metal ions through various coordination modes, involving the amino group, carboxyl group, and peptide nitrogen atoms. The specific interaction depends on the metal ion, the peptide sequence, and the environmental conditions such as pH.

Research has explored the interactions of amino acids and short peptides with a range of metal ions, including Ag(I), Au(III), and Oxovanadium(IV). For instance, studies on the interaction of amino acids like glycine and alanine with gold clusters (Auₙ, where n=3, 8, 16) have shown that the amino acid binds to the cluster with its amine or carboxyl end anchored to the cluster. Density functional theory (DFT) studies on the interactions between cyclic glycine-alanine dipeptide (c(GA)) and gold nanoclusters (AuₙNCs, where n = 2-10) indicated that the alanine residue showed a greater preference for binding to gold atoms compared to glycine. These interactions were found to be of a partially-covalent, partially-electrostatic, and purely electrostatic nature. The binding energy values for c(GA)-AuₙNCs complexes in water solvent were reported to be greater than those for cyclic glycine-glycine dipeptide-AuₙNCs complexes. Au(III) ions can interact strongly with peptide/protein backbones, including deprotonating and binding the amide nitrogen of a peptide bond and/or the terminal amino nitrogen atom, and can also be involved in binding to terminal carboxylate groups. The interaction of Au(III) with amino acid side chains and peptide ends can lead to complex stabilization and can affect the pKa of amino acid residues.

Oxovanadium(IV) complexes with ligands derived from the condensation of benzil (B1666583) or diacetyl with amino acids such as glycine and alanine have been synthesized and characterized. In the case of glycyl-L-alanine (Gly-L-Ala), X-ray crystallography of an oxovanadium(IV) complex, [VO(glyala)(phen)] x CH₃OH, revealed a severely distorted octahedral coordination geometry. The vanadium atom was ligated to a tridentate Gly-L-Ala²⁻ ligand through the amine nitrogen, the deprotonated peptide nitrogen, and one of the carboxylate oxygen atoms, along with an oxo group and two phenanthroline nitrogen atoms. Oxovanadium(IV) complexes with glycine ligands have also been synthesized, showing a square pyramidal structure where two glycine ligands coordinate in a bidentate fashion through the amino nitrogen and a carboxylato oxygen atom.

Interactions with other metal ions have also been investigated for related peptides. For example, studies using the kinetic method have differentiated and quantified isomeric tripeptides, including Gly-Gly-Ala (GGA), based on their competitive dissociations when bound to divalent metal ions like Cu(II) and Ca(II). Cu(II) demonstrated effective isomeric differentiation for positional isomers like Gly-Ala-Gly and Gly-Gly-Ala, potentially due to agostic bonding. The interaction of the methylmercury (B97897) cation (CH₃Hg⁺) with glycine and alanine has been studied, indicating coordination primarily to the amino group.

Supramolecular Assembly and Self-Organization of Gly-Gly-Ala Containing Peptides

Peptides containing glycine and alanine, including Gly-gly-ala, can undergo supramolecular assembly and self-organization into ordered structures. This process is driven by a delicate balance of non-covalent interactions.

Mechanisms of Peptide Self-Assembly into Ordered Structures

The self-assembly of peptides into ordered structures is mediated by various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic interactions, and π–π stacking. The amino acid sequence plays a crucial role in dictating the self-assembly behavior and the resulting morphology. Even subtle changes in sequence isomerism can significantly influence the self-assembly of peptides.

For instance, studies on isomeric glycopeptide mimetics based on Ala-Gly-Gly-OH, Gly-Ala-Gly-OH, and Gly-Gly-Ala-OH, modified with hydrophobic and hydrophilic tails, demonstrated that switching the position of the alanine residue led to different self-assembled morphologies, such as nanotwists, nanoribbons, and nanofibers, under the same conditions. Molecular dynamics simulations have been used to confirm these sequence isomerism-dependent morphological transitions and investigate the underlying assembly mechanisms.

Secondary structures within peptides, such as β-sheets and α-helices, can influence the kinetics and thermodynamics of assembly, contributing to the formation of complex frameworks. The self-assembly process can involve the spontaneous organization of molecular units into ordered structures through intramolecular and intermolecular interactions. The balance of attractive and repulsive forces within and between molecules controls the assembly process.

Formation of Supramolecular Nanostructures and Hydrogels

The self-assembly of peptides containing glycine and alanine can lead to the formation of various supramolecular nanostructures, including nanofibers, nanoribbons, and more complex architectures. These self-assembled structures can further form three-dimensional networks that encapsulate large amounts of water, resulting in the formation of supramolecular hydrogels.

Examples include the formation of hydrogels by Nap-Gly-Ala, which self-assembles into helical nanofibers. Amino acid-based amphiphiles, including those containing glycine and alanine, have been explored as low molecular weight gelators for the formation of supramolecular hydrogels. The formation of these hydrogels is often associated with the generation of one-dimensional nanostructures that physically cross-link and entangle. The properties of the resulting hydrogels can be dictated by the nature and architecture of the amino acid building blocks.

Kinetics and Thermodynamics of Self-Assembly Processes

The kinetics and thermodynamics of peptide self-assembly are critical aspects that govern the formation and stability of supramolecular structures. These processes can be influenced by factors such as peptide sequence, concentration, pH, and the presence of metal ions.

Studies have investigated the kinetics and thermodynamics of early-stage self-assembly of oligopeptides using techniques like molecular dynamics simulations. These studies can infer transition rates between different aggregate sizes and relaxation times for assembly. The self-assembly process can follow a hierarchical model, where peptides initially coalesce into small clusters followed by structural ripening and diffusion-limited aggregation.

The thermodynamics of polypeptide supramolecular assembly, particularly in the short-chain limit, have been explored to understand the forces driving aggregation. Differences in self-assembly kinetics and thermodynamics between different peptide sequences can be exploited to control assembly in dynamic systems. The nature and height of the kinetic barrier of self-assembly are also important factors.

Interactions with Biomacromolecules (excluding direct biological effects)

Peptides, including Gly-gly-ala, can interact with various biomacromolecules through non-covalent forces. These interactions are fundamental to many biological processes, such as molecular recognition and the formation of complex biological structures.

General Principles of Peptide-Protein Interactions

Peptide-protein interactions are primarily mediated by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, van der Waals forces, and π–π stacking. These interactions contribute to the stability and specificity of peptide-protein binding.

Amino acid residues within a peptide contribute differently to these interactions based on their side-chain properties. Hydrophobic amino acids like alanine and glycine, despite their small side chains, can participate in van der Waals interactions and contribute to the hydrophobic effect, which drives the association of non-polar groups in an aqueous environment. The packing of amino acid side chains in the interior of proteins, involving interactions between hydrophobic residues, is crucial for determining protein tertiary structure.

The peptide bond itself, with its planar structure and polarized N-H and C=O bonds, is involved in hydrogen bonding, a key interaction in protein secondary structure formation. While Gly-gly-ala is a simple tripeptide, the principles governing the interactions of peptides containing glycine and alanine with proteins involve these fundamental non-covalent forces and the specific contributions of each amino acid residue. The sequence of amino acids in a peptide can influence its binding affinity and selectivity towards target molecules.

Interactions with other biomacromolecules, such as DNA, can also occur through specific amino acid-base interactions. Hydrophobic residues like alanine and glycine, with their small side chains, can partake in bonds with DNA using their main chain atoms.

Molecular Crosstalk with Other Amino Acid Neurotransmitters at a Mechanistic Level

Specific mechanistic details regarding the direct crosstalk of the tripeptide Glycine-Glycine-Alanine (Gly-gly-ala) with other amino acid neurotransmitters are not extensively documented in the currently available literature. While its constituent amino acids, Glycine and Alanine, have established roles within the nervous system, research focusing specifically on how the intact tripeptide Gly-gly-ala modulates or interacts with the pathways or receptors of other amino acid neurotransmitters at a mechanistic level is limited.

Glycine itself functions as a neurotransmitter, particularly in the spinal cord, brainstem, and retina, acting primarily as an inhibitory neurotransmitter by binding to glycine receptors. nih.govnih.govmpg.de Alanine is a non-essential amino acid found in high levels in plasma and is involved in providing energy for the brain and central nervous system. nih.gov However, the transformation of these individual roles into a specific neurotransmitter crosstalk function for the Gly-gly-ala tripeptide requires further dedicated investigation. Studies have explored mutations involving glycine or alanine residues within neurotransmitter transporters, such as a Gly56Ala mutation in the serotonin (B10506) transporter, which can affect transport activity and regulation, but this pertains to the impact of amino acid substitutions within a protein structure rather than the interaction of the free tripeptide with neurotransmitter systems. science.gov

Interactions within Biological Matrices (e.g., Collagen, Silk Fibroin, Gelatin)

Glycine-Glycine-Alanine and related peptides exhibit notable interactions within biological matrices, influencing structural properties and molecular recognition events. Peptides containing the Gly-Gly-Ala sequence, such as Gly-Gly-Ala-Gly, have been identified in collagen hydrolysate. science.govscience.gov These peptides have demonstrated the capacity to retard the growth of ice crystals, suggesting an interaction with the ice/water interface within a biological context like that found in some tissues or food products derived from collagen. science.govscience.gov

Furthermore, the tripeptide Glycine-Alanine-Glycine (Gly-Ala-Gly), which shares the Gly-Ala sequence and the presence of two glycine residues with Gly-gly-ala, is known for its ability to form long crystalline fibrils and hydrogels in water/ethanol mixtures. researchgate.net This is significant because it highlights that short peptides containing glycine and alanine can undergo self-assembly into ordered structures within biological-like environments, even in the absence of aromatic amino acid residues often considered necessary for initiating such aggregation. researchgate.net Density functional theory (DFT) calculations have been employed to study the stability of different secondary structures (β-strand, polyproline-II, α-helix, and γ-turn) in tripeptides like Gly-Ala-Gly in aqueous environments, indicating the importance of hydration effects on their conformational and energetic features. researchgate.netresearchgate.net The conformational flexibility afforded by glycine and alanine residues within peptides is understood to play a role in the ability of peptides to adapt their size and conformation, which can impact the stability of complexes within biological systems. nih.gov

The molecular recognition of peptides within biological matrices can also involve interactions with other molecules or structures. While studies on Gly-gly-ala specifically in matrices like silk fibroin or gelatin are not detailed in the search results, research on the molecular recognition of peptides by synthetic receptors, such as cucurbit[n]urils, provides insights into how sequences including Gly-Gly-Ala can be recognized. For instance, a peptide containing the Gly-Gly-Ala-Ala sequence has been used in studies exploring peptide recognition by cucurbit[n]urils, although the recognition was primarily focused on other residues like N-terminal phenylalanine or tryptophan. nih.gov The inherent properties and flexibility of the amino acids composing Gly-gly-ala contribute to its potential for diverse interactions and structural roles within complex biological environments.

Biochemical Roles and Mechanistic Insights at the Molecular Level

Gly-Gly-Ala as a Fundamental Tripeptide Unit in Protein Structure and Stability

Research on collagen, a protein with a repeating (Gly-X-Y)n pattern, highlights the critical role of glycine (B1666218) at every third position for maintaining its triple-helical structure researchgate.net. Substitutions of glycine residues in collagen can lead to structural instability and are associated with various diseases researchgate.netnih.gov. While Gly-Gly-Ala itself is not a repeating unit in collagen, the principles governing the influence of glycine and alanine (B10760859) on peptide conformation and stability are relevant. Studies on collagen model peptides have shown that replacing glycine with other amino acids, including alanine, can significantly destabilize the triple helix researchgate.netnih.govacs.org. The position of the substitution within the peptide can also influence the extent of destabilization nih.govacs.org.

The structural motifs associated with Gly-Gly-Ala sequences can include β-sheet and 3₁₀-helix conformations, observed in proteins like spider silk and synthetic polymers benchchem.com. The flexible backbone provided by the glycine residues, followed by the alanine, contributes to its conformational adaptability benchchem.com.

Role in General Metabolic Pathways as an Intermediate or Metabolite

Gly-Gly-Ala is recognized as a metabolite nih.gov. While not a central intermediate in major energy-producing pathways like glycolysis or the Krebs cycle, its constituent amino acids, glycine and alanine, are deeply integrated into general metabolic networks. Glycine can be synthesized from 3-phosphoglycerate, an intermediate of glycolysis, and is involved in pathways such as the serine-isocitrate lyase pathway nih.govasm.org. Alanine can be produced from pyruvate, the end product of glycolysis, through transamination libretexts.org.

The presence of Gly-Gly-Ala as a metabolite suggests it can be formed and potentially broken down within cells, contributing to the pool of free amino acids or participating in other metabolic processes. The specific pathways involving the formation or degradation of Gly-Gly-Ala as a tripeptide, distinct from the metabolism of its individual amino acids, would require further detailed investigation beyond the scope of the provided search results.

Enzymatic Recognition and Substrate Specificity for Gly-Gly-Ala Sequences within Larger Peptides

Enzymes, particularly peptidases and proteases, exhibit specificity for certain amino acid sequences within their substrates. The recognition of Gly-Gly-Ala sequences within larger peptides or proteins can occur at enzyme active sites. While direct evidence for enzymes specifically recognizing and acting only on the tripeptide Gly-Gly-Ala was not prominently found, studies on enzyme substrate specificity involving glycine and alanine residues provide relevant insights.

Some enzymes recognize and cleave peptide bonds based on the flanking amino acid residues. For instance, studies on transglutaminases have investigated substrate specificity using synthetic peptides with varying sequences around a glutamine residue, including those with glycine and alanine substitutions tandfonline.com. These studies indicate that the identity of amino acids adjacent to the cleavage or modification site influences enzyme reactivity and recognition tandfonline.com.

Furthermore, research using triglycine (B1329560) (Gly-Gly-Gly) as a model substrate in crystallographic studies has helped identify substrate recognition sites in peptide-binding enzymes like Proteinase K mdpi.com. This suggests that simple glycine-rich sequences can interact with enzyme active sites, providing information about main-chain interactions mdpi.com. While Gly-Gly-Ala differs from triglycine, the principle of a small, flexible peptide interacting with an enzyme's recognition cleft is applicable. The presence of alanine in Gly-Gly-Ala would introduce a methyl group, potentially influencing these interactions compared to triglycine.

Studies on glycosyltransferases have shown that single amino acid replacements, including Gly to Ala substitutions, can significantly alter enzyme specificity and catalytic activity nih.gov. This underscores how the presence and position of glycine and alanine residues within a protein or peptide substrate can be critical determinants of enzymatic recognition and subsequent activity.

Impact of Glycine and Alanine Substitutions on Peptide and Protein Conformational Behavior

Substitutions involving glycine and alanine residues have a notable impact on the conformational behavior, folding, and stability of peptides and proteins. The unique structural properties of glycine (lack of a side chain, high flexibility) and alanine (small methyl group, alpha-helix propensity) mean that their interconversion or replacement with other residues can significantly alter local and global protein structure.

Replacing a glycine residue with alanine often leads to increased stability, particularly in helical regions, because alanine is a better helix former than glycine, which is considered a helix breaker scirp.orgunipd.it. This stabilization is partly attributed to the decrease in conformational entropy of the unfolded state when a flexible glycine is replaced by the more restricted alanine unipd.it. Molecular dynamics studies have shown that Gly to Ala mutations can increase the length and stability of helical segments in proteins scirp.org.

The impact of substitution is context-dependent and can vary based on the position within the protein structure acs.orgnih.gov. For example, in collagen model peptides, Gly to Ala replacements have different consequences depending on whether they occur in the nucleation or propagation domains of the triple helix acs.org.

Studies involving Gly to D-Ala substitutions have also provided valuable insights into protein conformation and stability nih.govplos.orgacs.org. Replacing an L-amino acid (like the standard L-alanine) with its D-enantiomer can dramatically alter peptide structure and interaction with enzymes plos.orgscirp.org. D-amino acids can induce different conformational preferences, sometimes favoring turn structures or altering the stability of helices compared to their L-counterparts nih.govplos.orgbiorxiv.org. For instance, a Gly to D-Ala substitution in a collagen-like peptide was found to lead to conformational changes and favor polyproline II conformation over the triple helix plos.org. In the context of GLP-1 receptor agonists, Gly to D-Ala substitution maintained potency, while Gly to L-Ala substitution significantly reduced it, suggesting that the ability to access non-helical conformations near a specific glycine residue is important for agonist activity biorxiv.org. Gly-to-D-Ala substitutions, particularly at C-capping sites, have been shown to stabilize proteins, with the effect influenced by van der Waals interactions acs.org.

These studies collectively demonstrate that Gly and Ala substitutions, including chiral changes, are powerful tools for probing the intricate relationship between amino acid sequence, conformation, and protein function.

Research Applications of Glycine Glycine Alanine Excluding Clinical Applications

Utilization as a Model Peptide System for Fundamental Studies in Peptide and Protein Chemistry

Simple peptides like Gly-gly-ala are frequently employed as model systems to investigate the fundamental aspects of peptide bonds, protein structure, folding, and stability. Researchers use these small peptides to gain insights into the basic principles governing the behavior of larger, more complex protein molecules ontosight.aiontosight.aivaia.com. Studies involving Gly-gly-ala and similar short sequences, such as Ala-Gly or Gly-Ala, help elucidate the mechanisms of peptide bond formation and hydrolysis, as well as the factors influencing peptide conformation and stability ontosight.aivaia.com. Model peptides like Gly-Gly-X-Ala have been used in studies employing techniques such as NMR spectroscopy to understand conformational equilibria under varying conditions, such as pressure researchgate.netmdpi.com. Furthermore, cyclic dipeptides, including cyclo(Gly-Gly) and cyclo(Ala-Gly), serve as protein model compounds to quantify interactions with other substances, such as biocompatible ionic liquids, providing thermodynamic insights into protein functional group interactions nih.gov. The simplicity of Gly-gly-ala makes it suitable for investigating protein-protein interactions by mimicking natural substrates chemimpex.com.

Design and Development of Peptidomimetics with Specific Conformational Features

The study of simple peptides, including those containing glycine (B1666218) and alanine (B10760859), contributes to the design and development of peptidomimetics – compounds that mimic the structural and functional properties of peptides but often possess enhanced stability or bioavailability. Understanding the conformational preferences of short peptide sequences is crucial for designing peptidomimetics with desired three-dimensional structures nih.govsci-hub.se. Glycine's lack of a side chain provides flexibility, while alanine's methyl group introduces a small degree of steric constraint, influencing the local conformation of the peptide backbone ontosight.aivaia.com. Conformational energy calculations on model dipeptides of Gly and L-Ala, along with their substituted analogs, provide guidelines for designing conformationally restricted peptidomimetics nih.gov. The incorporation of residues like glycine and alanine into peptidomimetics can influence turn formation, which are key structural features in protein-protein interactions mdpi.com. Studies on the conformational analysis of simple peptides aid in predicting and controlling the shapes of designed molecules for specific biological interactions nih.govsci-hub.se.

Applications in Materials Science

Gly-gly-ala and peptides containing glycine and alanine sequences are explored for their utility in materials science, particularly in the creation of biocompatible and bio-inspired materials.

Development of Biocompatible Materials

Peptides incorporating glycine and alanine are relevant in the development of biocompatible materials. For instance, silk fibroin, a natural protein widely studied for its biocompatibility, contains a high proportion of glycine and alanine residues, often in repeating sequences like (Gly-Ser-Gly-Ala-Gly-Ala)n or poly-(Gly-Ala) researchgate.netnih.govaip.org. These sequences contribute to the formation of stable beta-sheet structures that are crucial for the material's mechanical properties and biocompatibility researchgate.netnih.gov. Simple tripeptides like Gly-gly-ala are recognized for their potential in developing biocompatible materials ontosight.aichemimpex.com. The use of peptide-based materials, including hydrogels containing sequences like Gly-Ala-Tyr, is being investigated for biomedical applications such as tissue engineering scaffolds benchchem.com.

Engineering of Supramolecular Materials and Gels

The ability of small peptides to self-assemble into ordered structures makes them valuable building blocks for engineering supramolecular materials and gels. Modified oligopeptides can assemble into stimuli-responsive biomimetic superstructures rsc.org. Research has shown that even subtle changes in the sequence of isomeric tripeptides, including Gly-Gly-Ala, Gly-Ala-Gly, and Ala-Gly-Gly, can significantly influence their self-assembly behavior when modified with hydrophobic tails, leading to different one-dimensional morphologies such as nanotwists, nanoribbons, and nanofibers rsc.org. This sequence-dependent self-assembly highlights the potential for precisely engineering the nanoscale architecture of peptide-based supramolecular materials rsc.org. Low molecular weight gelators (LMWGs) based on functionalized amino acids and short peptides, such as Fmoc-Gly-Gly-Gly, have been designed and shown to form supramolecular gels through co-assembly processes driven by interactions like pi-pi stacking and hydrogen bonding mdpi.com. Supramolecular hydrogels formed by the self-assembly of small molecules, including peptide derivatives, create three-dimensional networks capable of encapsulating water and exhibiting properties similar to living tissues mdpi.comnih.govnih.govthieme-connect.com.

Bio-Inspired Material Design and Engineering (e.g., Silk Analogs and Collagen Stabilization)

Nature provides inspiration for designing new materials based on proteins with repetitive peptide sequences. Silk and collagen are prime examples, featuring characteristic repeating motifs rich in glycine and alanine nih.govaip.orgmdpi.comacs.orgacs.org. Silk fibroin contains crystalline domains primarily composed of poly-(Gly-Ala) and poly-Ala sequences that form beta-sheet structures, contributing to silk's exceptional mechanical strength aip.orgacs.org. Collagen is characterized by a repeating Gly-X-Y triplet, where X and Y are often proline or hydroxyproline, but can be other amino acids, including alanine mdpi.comacs.org. Model peptides derived from these natural proteins are used to study their structural properties. For instance, a peptide based on a flagelliform silk sequence, (Gly-Pro-Gly-Gly-Ala)6-Gly, has been analyzed using solid-state NMR to understand its local structure and the distribution of torsion angles nih.gov. Research into these natural protein structures and their peptide components, including Gly-gly-ala containing sequences, informs the design and artificial production of protein-based materials with tailored properties mdpi.comacs.org.

Contribution to Understanding Protein Aggregation and Assembly Processes

Simple peptides, including those containing glycine and alanine, are relevant to understanding the complex processes of protein aggregation and assembly. The propensity of certain peptide sequences to aggregate is a significant factor in both biological processes and challenges in peptide synthesis sigmaaldrich.com. The Ala-Gly dipeptide sequence is frequently found in hydrophobic transmembrane and amyloidogenic peptides, which are prone to aggregation sigmaaldrich.com. Studies on overcoming aggregation in solid-phase peptide synthesis have utilized modified glycine residues in sequences adjacent to hydrophobic amino acids like alanine sigmaaldrich.com. Furthermore, repetitive sequences of glycine and alanine, such as poly-Gly-Ala, have been studied in the context of neurodegenerative diseases, where they are implicated in forming protein aggregates that can lead to neuronal toxicity nih.gov. Research into the folding and self-assembly of intrinsically disordered peptides and protein regions, which can be rich in glycine and alanine, provides insights into the mechanisms driving the formation of ordered aggregates like amyloid fibrils rsc.org. The sequence-dependent self-assembly of isomeric tripeptides, including Gly-Gly-Ala, also contributes to the broader understanding of how subtle sequence variations impact the assembly pathways of peptide molecules rsc.org.

Q & A

Q. What protocols ensure reproducibility in synthesizing Gly-Gly-Ala derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Detailed SOPs must specify equivalents of coupling reagents (e.g., HBTU vs. HATU), reaction times, and purification gradients. Open-access repositories (e.g., Zenodo) archive raw NMR/MS spectra. Collaborative platforms (e.g., LabArchives) enable real-time protocol sharing and version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.